
3-Acetyl-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an acetyl group and the hydrogen atom at the 5-position is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetyl-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-fluorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the nucleophilic substitution of 3-acetylbenzoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually carried out in an aprotic solvent like dichloromethane or acetonitrile, and the reaction conditions must be optimized to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. The use of flow chemistry techniques can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Carboxy-5-fluorobenzoic acid.
Reduction: 3-(1-Hydroxyethyl)-5-fluorobenzoic acid.
Substitution: 3-Acetyl-5-(substituted)benzoic acid derivatives.
Applications De Recherche Scientifique
3-Acetyl-5-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-acetyl-5-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its fluorine atom can enhance the binding affinity to certain proteins, while the acetyl group can undergo metabolic transformations that modulate its activity.
Comparaison Avec Des Composés Similaires
3-Acetyl-5-fluorobenzoic acid can be compared with other similar compounds, such as:
3-Acetylbenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluorobenzoic acid:
3-Acetyl-4-fluorobenzoic acid: The position of the fluorine atom is different, leading to variations in reactivity and interactions with biological targets.
The uniqueness of this compound lies in the combination of the acetyl and fluorine substituents, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
3-acetyl-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |
Clé InChI |
INASNPBERASTCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




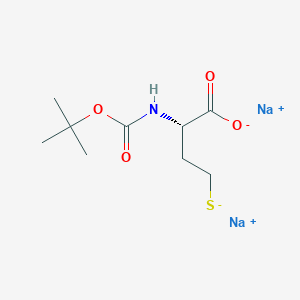
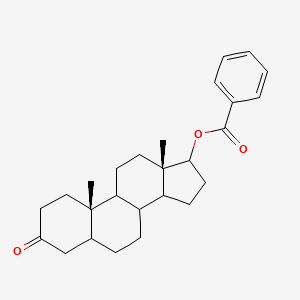
![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)
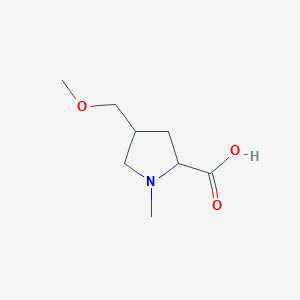
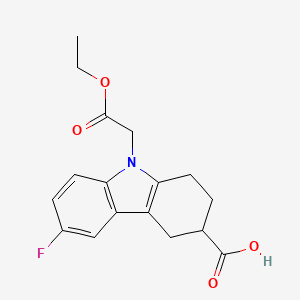
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)
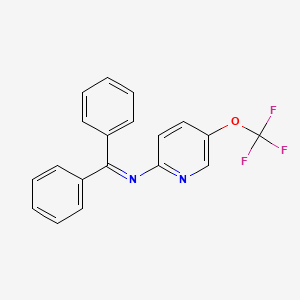

![Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)
![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
